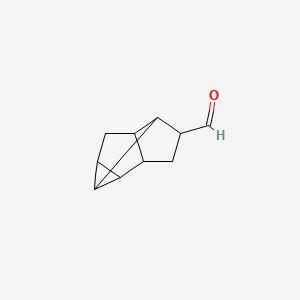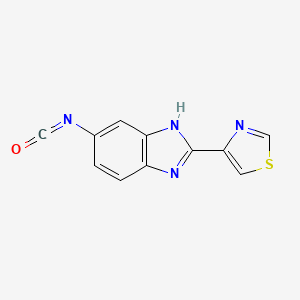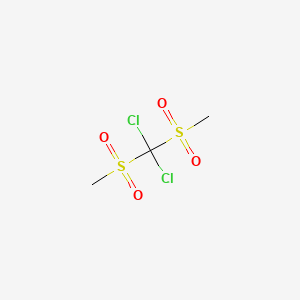
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate is a complex organic compound characterized by its unique structure, which includes two hydroxyl groups and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene structure. The hydroxyl groups can be introduced through selective oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like PCC or potassium permanganate.
Reduction: The diene system can be reduced to a saturated alkane using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, potassium permanganate.
Reduction: Hydrogen gas, Pd/C catalyst.
Substitution: Alkyl halides, acid chlorides, and bases like sodium hydride (NaH).
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of saturated alkanes.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and diene system allow it to participate in redox reactions and form complexes with metal ions. These interactions can modulate biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate: shares similarities with other conjugated diene compounds and hydroxylated organic molecules.
Retigabine derivatives:
3-allylseleno-6-alkylthiopyridazines: These compounds exhibit similar chemical properties and are investigated for their biological activities.
Propiedades
Fórmula molecular |
C21H21O4- |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate |
InChI |
InChI=1S/C21H22O4/c22-18(14-19(23)15-21(24)25)12-7-13-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,18-19,22-23H,14-15H2,(H,24,25)/p-1/b12-7+ |
Clave InChI |
SVNZFZBUGCHAET-KPKJPENVSA-M |
SMILES isomérico |
C1=CC=C(C=C1)C(=C/C=C/C(CC(CC(=O)[O-])O)O)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(=CC=CC(CC(CC(=O)[O-])O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide](/img/structure/B13815591.png)


![4-[5-Chloro-2-[2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B13815608.png)




![Cyclo(l-homocysteinyl-N-methyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-Lysyl-L-valyl),(1(R)1')-thioether with3-[(2-mercaptoacetyl)amino]-L-alanyl-L-Lysyl-l-cysteinyl-l-lysinamide](/img/structure/B13815644.png)
![Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt](/img/structure/B13815650.png)

